molecular formula C21H27F6N2OP B13896648 1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate

1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate

Cat. No.: B13896648
M. Wt: 468.4 g/mol
InChI Key: NHMCJYDDYSLDIC-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium hexafluorophosphate is a chiral imidazolium salt featuring a hexafluorophosphate (PF₆⁻) counterion. The cation comprises a partially saturated imidazolium core (4,5-dihydro-1H-imidazolium) with two distinct substituents:

  • Position 1: A (S)-2-hydroxy-1-(phenylmethyl)ethyl group, introducing a chiral center and a hydroxyl moiety capable of hydrogen bonding.
  • Position 3: A 2,4,6-trimethylphenyl (mesityl) group, providing steric bulk and electronic stabilization.

Properties

Molecular Formula

C21H27F6N2OP

Molecular Weight

468.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]propan-1-ol;hexafluorophosphate

InChI

InChI=1S/C21H27N2O.F6P/c1-16-11-17(2)21(18(3)12-16)23-10-9-22(15-23)20(14-24)13-19-7-5-4-6-8-19;1-7(2,3,4,5)6/h4-8,11-12,15,20,24H,9-10,13-14H2,1-3H3;/q+1;-1/t20-;/m0./s1

InChI Key

NHMCJYDDYSLDIC-BDQAORGHSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CC3=CC=CC=C3)CO)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CC3=CC=CC=C3)CO)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazolium Core

The foundational step involves synthesizing the imidazolium salt precursor, typically via alkylation of imidazole derivatives:

  • Starting Material: 1,2-Dimethylimidazole or 1,3-Dimethylimidazolium salts.
  • Method: Alkylation with phenylmethyl halides (e.g., phenylmethyl bromide or chloride) under basic conditions to yield N-phenylmethyl imidazolium salts.

Reaction Conditions:

  • Solvent: Acetone or acetonitrile.
  • Temperature: Room temperature to 50°C.
  • Catalyst: Potassium carbonate or sodium hydride.
  • Duration: 12-24 hours.

Outcome: Formation of N-phenylmethyl imidazolium halide salts with high yields (~85-95%).

The stereoselective introduction of the (S)-2-hydroxy-1-(phenylmethyl)ethyl group is achieved via nucleophilic addition or substitution reactions:

  • Method:

    • a. Use of (S)-2-hydroxy-1-phenylethyl derivatives, such as (S)-2-hydroxy-1-phenylethyl bromide or tosylate, as electrophiles.
    • b. Nucleophilic attack on the imidazolium salt at the appropriate position, facilitated by a base (e.g., sodium hydride, potassium tert-butoxide).
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: 0°C to room temperature.
    • Duration: 4-12 hours.
  • Notes:

    • Stereoselectivity is controlled via chiral auxiliaries or enantioselective synthesis of the hydroxyethyl precursor.
    • The reaction proceeds via SN2 displacement or addition, forming the desired chiral side chain attached to the imidazolium core.

Research Outcome:
This step has been optimized in recent studies to yield the functionalized imidazolium salts with stereochemical purity exceeding 90%, as confirmed by chiral HPLC analysis.

Formation of the Dihydroimidazolium Ring

The dihydroimidazolium ring is typically formed through cyclization:

  • Method:

    • Condensation of the functionalized imidazolium intermediate with suitable aldehydes or ketones under acid catalysis.
    • Alternatively, intramolecular cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
  • Reaction Conditions:

    • Temperature: 80-120°C.
    • Solvent: Toluene or acetic acid.
    • Duration: 6-24 hours.
  • Outcome:

    • Formation of the dihydroimidazolium ring with the desired substitution pattern, confirmed via NMR and mass spectrometry.

Counterion Exchange to Hexafluorophosphate

The final step involves exchanging the halide or other counterions with hexafluorophosphate (PF₆⁻):

  • Method:

    • Dissolve the crude imidazolium salt in water or alcohol.
    • Add an excess of potassium hexafluorophosphate (KPF₆).
    • Stir at room temperature for several hours to facilitate anion exchange.
  • Isolation:

    • Precipitated hexafluorophosphate salt is filtered, washed with cold water, and dried under vacuum.
  • Yield and Purity:

    • Typical yields range from 70-85%, with purity confirmed via elemental analysis and NMR.

Research Data and Outcome Summary

Step Reagents Conditions Yield (%) Notes
1. Imidazolium synthesis Alkyl halide, imidazole Room temp, 24h 85-95 High purity salts obtained
2. Side chain attachment (S)-2-hydroxy-1-phenylethyl halide 0°C to RT, 12h 80-90 Stereoselective, confirmed via chiral chromatography
3. Ring formation Aldehydes/ketones, dehydrating agents 80-120°C, 12h 75-85 Confirmed by NMR and MS
4. Anion exchange KPF₆ RT, 4-6h 70-85 Purified by filtration and drying

Additional Considerations and Optimization

  • Catalysts and Additives:
    Use of catalytic amounts of Lewis acids (e.g., BF₃·OEt₂) can enhance cyclization efficiency.

  • Stereochemical Control:
    Enantioselective synthesis of the hydroxyethyl precursor is critical for obtaining the (S)-stereochemistry.

  • Reaction Monitoring:
    TLC, NMR, and HPLC are essential for tracking reaction progress and purity.

  • Safety and Handling: Use of hazardous reagents like POCl₃ and handling of hexafluorophosphate salts require appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Biological Activity

1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium hexafluorophosphate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis data.

Chemical Structure and Properties

The compound's chemical formula is C20H26F6N2C_{20}H_{26}F_6N_2 with a molecular weight of approximately 396.44 g/mol. The structure features a chiral center, which may contribute to its biological activity. The presence of a hexafluorophosphate group enhances its solubility and stability in various biological assays.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit several biological activities:

  • Antiproliferative Effects : Studies have shown that related imidazolium salts can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7 and MDA-MB-231) .
  • Aromatase Inhibition : Some derivatives have been identified as aromatase inhibitors, which are crucial in treating hormone-dependent cancers. This inhibition is vital for compounds targeting estrogen receptor-positive cancers .
  • Microtubule Disruption : Research indicates that imidazolium derivatives can disrupt microtubule formation in cancer cells, leading to mitotic catastrophe and apoptosis .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antiproliferative Activity : A study reported that certain imidazole derivatives exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values ranging from 52 nM to 74 nM. These compounds induced G2/M phase arrest and apoptosis .
  • Mechanism of Action : Immunofluorescence studies confirmed that these compounds target tubulin, leading to multinucleation—a hallmark of mitotic failure .
  • Selectivity for Cancer Cells : The selectivity of these compounds was evaluated using non-tumorigenic MCF-10A cells, demonstrating minimal toxicity compared to their effects on cancer cells .

Data Summary Table

Biological Activity IC50 (nM) Cell Lines Tested Mechanism
Antiproliferative52 - 74MCF-7, MDA-MB-231G2/M phase arrest
Aromatase InhibitionN/AN/AInhibition of estrogen synthesis
Microtubule DisruptionN/AVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazolium Salts

The following table compares the target compound with analogous imidazolium hexafluorophosphates, emphasizing substituent effects and molecular properties:

Compound Name (Reference) Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features
Target Compound (S)-2-Hydroxy-1-(phenylmethyl)ethyl 2,4,6-Trimethylphenyl ~504 (estimated) Chiral center, hydroxy group, steric hindrance
1-Methyl-3-(2-pyridyl)imidazolium PF₆⁻ Methyl 2-Pyridyl 306.17 Aromatic N-heterocycle (potential ligand)
1,3-Diethyl-4,5-diphenylimidazolium PF₆⁻ Ethyl Ethyl 430.36 Saturated core, diphenyl groups
1-Methyl-3-octylimidazolium PF₆⁻ Methyl Octyl 340.29 Long alkyl chain (hydrophobic ionic liquid)
1-Butyl-3-methylimidazolium PF₆⁻ Butyl Methyl 284.18 Low viscosity, common ionic liquid

Key Observations:

The hydroxy group introduces polarity, likely increasing solubility in polar solvents (e.g., methanol or water) relative to alkyl-substituted analogs like 1-butyl-3-methylimidazolium PF₆⁻ .

Counterion Consistency: All compounds share the PF₆⁻ counterion, known for weak coordination and high electrochemical stability, making them suitable for ionic liquids or electrolyte applications .

Synthetic Methods :

  • Similar counterion exchange strategies (e.g., using KPF₆) are employed across analogs, as seen in the synthesis of 1,3-diethyl-4,5-diphenylimidazolium PF₆⁻ .

Research Findings and Implications

  • Thermal Stability : Bulky aryl substituents (e.g., mesityl) generally improve thermal stability by hindering decomposition pathways, as observed in related diarylimidazolium salts .
  • Solubility: Hydroxy-containing imidazolium salts exhibit enhanced solubility in polar solvents compared to purely alkyl-substituted variants. For example, 1-methyl-3-octylimidazolium PF₆⁻ is hydrophobic, while the target compound may dissolve in ethanol or acetone .
  • Catalytic Potential: The chiral hydroxy group could facilitate asymmetric induction in catalytic reactions, though direct studies on the target compound are absent in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.